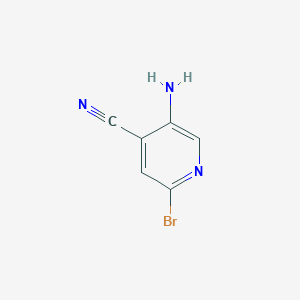

5-Amino-2-bromoisonicotinonitrile

Description

Significance of Aminopyridines and Halogenated Pyridines in Organic Synthesis

Aminopyridines are a cornerstone of modern organic and medicinal chemistry. chemimpex.compeptidesciences.com The amino group, a potent electron-donating moiety, activates the pyridine (B92270) ring towards electrophilic substitution and can also act as a nucleophile or a directing group in various transformations. chemscene.comnih.gov This functionality is a key pharmacophore in numerous biologically active compounds, contributing to their binding affinity and pharmacokinetic profiles. chemimpex.comnih.gov For instance, 2-aminopyridine (B139424) derivatives are found in a wide array of pharmaceuticals, including antihistamines and anti-inflammatory agents. nih.gov

Halogenated pyridines, on the other hand, are invaluable intermediates in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. biointerfaceresearch.combldpharm.com The presence of a halogen atom, like bromine, provides a reactive handle for the introduction of carbon, nitrogen, and other heteroatom-based substituents, thereby enabling the construction of highly substituted and complex pyridine derivatives. bldpharm.com Halogens can also modulate the electronic properties of the pyridine ring and enhance the metabolic stability and lipophilicity of drug candidates, which are critical parameters in drug design. bldpharm.com

Structural Features and Chemical Versatility of the Isonicotinonitrile Framework

The isonicotinonitrile moiety, characterized by a nitrile group at the 4-position of the pyridine ring, offers its own distinct set of chemical properties. nih.gov The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. This feature, in combination with the activating effect of the amino group and the reactive nature of the bromo substituent in 5-Amino-2-bromoisonicotinonitrile, creates a finely tuned electronic environment that can be exploited for a wide range of chemical transformations.

Overview of Research Landscape Pertaining to this compound

While dedicated research focused exclusively on this compound is not extensively documented in publicly available literature, its significance can be inferred from the vast body of work on its constituent parts and closely related analogs. The compound is recognized as a valuable building block in synthetic chemistry, with its structural isomer, 2-Amino-5-bromo-nicotinonitrile, noted for its utility in the synthesis of biologically active molecules for pharmaceutical and agrochemical applications. chemimpex.com

The chemical properties of a related compound, 5-Amino-2-bromoisonicotinic acid, which is the hydrolyzed product of the nitrile, have been computationally studied, providing insights into its molecular characteristics. These data suggest a molecule with potential for forming multiple hydrogen bonds and a moderate lipophilicity, which are desirable traits in drug discovery.

Table 1: Computed Physicochemical Properties of 5-Amino-2-bromoisonicotinic acid

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Topological Polar Surface Area (TPSA) | 76.21 Ų |

| LogP | 1.1245 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 1 |

Data for 5-Amino-2-bromoisonicotinic acid, a related compound. Source: chemscene.com

The research landscape for structurally similar aminopyridine derivatives is rich with examples of their application in medicinal chemistry. For instance, various 5-amino substituted small molecules have been investigated as inhibitors of enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), which is implicated in metabolic disorders. peptidesciences.comnih.gov This highlights the potential of the 5-amino pyridine scaffold in the design of new therapeutic agents.

Given its trifunctional nature, this compound represents a promising but underexplored starting material. The presence of the amino, bromo, and cyano groups at strategic positions on the pyridine ring offers a platform for diverse chemical elaborations, paving the way for the synthesis of novel compounds with potentially valuable biological and material properties. Future research is warranted to fully elucidate the synthetic utility and potential applications of this versatile chemical entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-bromopyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOPRKUBGKMIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 5 Amino 2 Bromoisonicotinonitrile

Reactivity of the Amino Group: Amination, Acylation, and Condensation Reactions

The amino group in 5-Amino-2-bromoisonicotinonitrile is a key site for various chemical modifications, including amination, acylation, and condensation reactions. As a nucleophile, the amino group readily participates in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. libretexts.org

Amination and Acylation: The nucleophilic nature of the amino group allows for straightforward acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Condensation Reactions: Condensation reactions involving the amino group are pivotal for constructing larger molecular frameworks. libretexts.orglibretexts.org For instance, the reaction of an amino group with a carboxylic acid or its derivative leads to the formation of an amide bond, a fundamental linkage in many biologically active molecules and polymers. libretexts.orglabxchange.org This type of reaction, known as amidation, is a cornerstone of peptide synthesis. libretexts.orglabxchange.org

In a broader context, condensation reactions can involve the formation of various small molecules like water, ammonia (B1221849), or hydrogen sulfide (B99878) as byproducts. labxchange.org The reaction between two amino acids to form a dipeptide, with the elimination of a water molecule, is a classic example of a condensation reaction. libretexts.org

Transformations Involving the Bromo Substituent: Cross-Coupling and Nucleophilic Displacement

The bromo substituent on the pyridine (B92270) ring is another reactive handle that enables a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Suzuki-Miyaura Coupling Reactions and Related Cross-Couplings

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com In the case of this compound, the bromo substituent serves as the electrophilic partner in this reaction.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the isonicotinonitrile derivative, forming a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.orgyoutube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product. libretexts.orgyoutube.com

The scope of this reaction is broad, allowing for the introduction of various aryl, heteroaryl, and vinyl groups at the 2-position of the pyridine ring. snnu.edu.cnnih.gov The choice of palladium precursor, ligand, and base can significantly influence the reaction's efficiency and substrate compatibility. youtube.comuwindsor.ca

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Buchwald-Hartwig amination, can also be employed to functionalize the bromo position. wikipedia.orgyoutube.com These reactions utilize different organometallic reagents (organostannanes for Stille, organozincs for Negishi) or introduce a nitrogen-based nucleophile (Buchwald-Hartwig). youtube.com

Selective Functional Group Interconversion at the Bromine Center

The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on an electron-rich pyridine ring can be challenging, the reactivity can be enhanced by the presence of activating groups or by using specific reaction conditions.

Alternatively, the bromo group can be converted to other functionalities indirectly. For instance, it can be transformed into a hydroxyl group, which can then be further modified. ub.edu

Chemical Modifications of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. chemistrysteps.comlibretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.comlibretexts.org This transformation proceeds through an amide intermediate. libretexts.orglibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Addition of Nucleophiles: The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org For example, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic systems. For instance, α-aminonitriles can react with aminothiols to form thiazoline (B8809763) rings, which can then be hydrolyzed to dipeptides. mdpi.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Radical Reaction Pathways (e.g., S-Adenosyl-L-methionine (SAM) Enzyme Mimicry)

Radical reactions offer alternative pathways for functionalizing organic molecules. youtube.com A radical is an atom or molecule with an unpaired electron, making it highly reactive. youtube.com Radical reactions typically proceed through three stages: initiation, propagation, and termination. youtube.com

While direct radical reactions involving this compound are not extensively documented in the provided search results, the principles of radical chemistry can be applied to understand potential transformations. For example, radical-based methods have been used for the synthesis and modification of amino acids. nih.gov

S-Adenosyl-L-methionine (SAM or SAMe) is a biological methylating agent that plays a crucial role in various metabolic pathways. nih.govnih.gov In some enzymatic reactions, SAM can be involved in radical-mediated processes. While not a direct mimicry, synthetic methods inspired by the reactivity of SAM could potentially be developed to introduce methyl or other alkyl groups onto the this compound scaffold through radical pathways. Such reactions would likely involve the generation of a radical intermediate from the isonicotinonitrile derivative, which could then react with a radical donor.

Proton Transfer Dynamics and Photoacidity Implications

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the proton transfer dynamics and photoacidity of this compound. While the principles of excited-state intramolecular proton transfer (ESIPT) are well-established for a variety of organic fluorophores, particularly those containing both proton-donating (e.g., amino or hydroxyl groups) and proton-accepting sites within the same molecule, dedicated studies on this particular compound are not presently available in the public domain. bohrium.comwikipedia.orgmdpi.com

Proton transfer processes, especially those occurring in the excited state, are fundamental to understanding the photophysical properties of many heterocyclic compounds. bohrium.com These processes can lead to unique fluorescence characteristics, such as a large Stokes shift, where the emission of light occurs at a significantly longer wavelength than the absorption. wikipedia.orgresearchgate.net This phenomenon arises from a rapid tautomerization reaction in the excited state. wikipedia.org

The acidity of a molecule can be significantly altered upon photoexcitation. bohrium.com An amino group, for instance, can become a much stronger acid in the excited state, facilitating the transfer of a proton to a nearby basic site. bohrium.comresearchgate.net The dynamics of this transfer, including the rate and efficiency, are influenced by factors such as the strength of the intramolecular hydrogen bond, the solvent environment, and the electronic nature of the substituents on the aromatic ring. bohrium.comchemrxiv.org

Theoretical and experimental investigations into related amino-substituted nitrogen heterocycles often employ techniques like femtosecond transient absorption spectroscopy to probe the ultrafast dynamics of proton transfer. nih.gov Computational methods, such as density functional theory (DFT), are also used to model the potential energy surfaces of the ground and excited states, providing insights into the reaction mechanism and barriers to proton transfer. chemrxiv.orgrsc.orgresearchgate.net

However, without specific experimental or computational data for this compound, any discussion of its proton transfer dynamics and photoacidity would be purely speculative. Key parameters such as the ground and excited-state pKa values, the quantum yield of proton transfer, and the lifetimes of the different tautomeric species have not been determined.

Data Tables

Strategic Derivatization and Functionalization of the 5 Amino 2 Bromoisonicotinonitrile Core

Design and Synthesis of Novel Heterocyclic Compounds Incorporating the Isonicotinonitrile Moiety

The inherent reactivity of the 5-amino and 4-nitrile groups on the 5-Amino-2-bromoisonicotinonitrile core makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting these functionalities with appropriate bifunctional reagents, additional rings can be annulated onto the pyridine (B92270) core, leading to the formation of diverse and medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

One common strategy involves the condensation of the 5-amino group with 1,3-dicarbonyl compounds or their synthetic equivalents. This approach, a cornerstone in pyrimidine (B1678525) synthesis, can be adapted to form the pyrido[2,3-d]pyrimidin-7(8H)-one skeleton. For instance, condensation of an aminopyridine precursor with diethyl malonate in the presence of a base like sodium ethoxide can lead to the formation of a fused pyrimidinone ring. nih.gov The reaction proceeds through initial acylation of the amino group followed by an intramolecular cyclization and condensation.

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazole precursors with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. mdpi.commdpi.com This reaction typically involves a Michael addition of the exocyclic amino group or the pyrazole (B372694) ring nitrogen to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to yield the fused bicyclic system. mdpi.com The regioselectivity of the cyclization can often be controlled by the nature of the substituents on the dicarbonyl compound. mdpi.com For example, using 1,1,1-trifluoropentane-2,4-dione allows for differentiation between the two carbonyl groups due to the high electrophilicity of the carbonyl adjacent to the trifluoromethyl group. mdpi.com These established methods provide a clear blueprint for using this compound to access novel heterocyclic frameworks. mdpi.commdpi.comnih.govresearchgate.net

| Resulting Heterocycle | Precursor Type | Reagent | General Conditions |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | 5-Aminopyridine derivative | Diethyl malonate | Na/EtOH |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | 1,3-Diketone | Glacial AcOH, heat |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | α,β-Unsaturated Ketone | ZrCl₄, DMF/EtOH, heat |

| Halogenated Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | Alkynyl Aldehyde | I₂ or NBS |

Functionalization for Tailored Molecular Architectures

The 2-bromo substituent on the this compound core is a key handle for introducing a vast array of molecular fragments, enabling the synthesis of precisely tailored molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are paramount for this purpose.

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org This reaction is highly valued for its mild conditions and exceptional tolerance of various functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.gov By coupling this compound with a diverse range of aryl or heteroaryl boronic acids, a library of 2-aryl-5-aminoisonicotinonitriles can be generated, allowing for systematic exploration of structure-activity relationships in drug discovery programs. beilstein-journals.org

The Sonogashira coupling provides a powerful route to introduce alkyne functionalities by coupling a terminal alkyne with an aryl or vinyl halide. nrochemistry.comlibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org The generally accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) intermediate generated from the oxidative addition of the aryl bromide. libretexts.org This reaction allows for the introduction of linear, rigid alkyne linkers, which are valuable for constructing probes, molecular wires, or precursors for further transformations such as the synthesis of more complex heterocyclic systems via intramolecular cyclization. nih.govorganic-chemistry.org

| Coupling Reaction | Reagent Type | Catalyst/Co-catalyst | Typical Base | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine (B1218219) Ligand | K₃PO₄ or K₂CO₃ | 2-Aryl-5-aminoisonicotinonitrile |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | 2-Alkynyl-5-aminoisonicotinonitrile |

| Aminative Suzuki | Arylboronic acid / Aminating Agent | Pd-t-BuBrettPhos | Cs₂CO₃ | N-(2-amino-4-cyanopyridin-5-yl)arylamine |

Strategies for Constructing Bridged Polycyclic Scaffolds from Pyridine Precursors

The construction of bridged polycyclic scaffolds represents a significant challenge in synthetic chemistry due to the inherent ring strain and complex three-dimensional structures of these molecules. Starting from a planar precursor like this compound, the formation of such scaffolds requires sophisticated multi-step strategies involving tandem or cascade reactions. These reactions are designed to form multiple bonds and stereocenters in a single, efficient operation. nih.gov

A plausible strategy for building a bridged system from the this compound core would involve initial, selective functionalization at its reactive sites. For example, the 5-amino group could be acylated with a long-chain carboxylic acid bearing a terminal alkene, while the 2-bromo position could be subjected to a Suzuki or Sonogashira coupling to introduce another chain with a reactive handle, such as an aryl halide. This creates a highly functionalized intermediate poised for an intramolecular cyclization.

An intramolecular Heck reaction could then be employed to forge the bridging bond. In this scenario, the palladium catalyst would insert into the C-X bond of the newly introduced aryl halide, and the resulting organopalladium species would undergo a migratory insertion with the terminal alkene on the other chain. Subsequent reductive elimination would form the C-C bond that constitutes the bridge of the polycyclic system. Such cascade reactions, often involving a series of Michael additions and aldol (B89426) condensations, can rapidly generate significant molecular complexity from simple starting materials. nih.gov

Development of Molecular Scaffolds for Templated Chemical Reactions

The unique trifunctional nature of this compound makes it an attractive candidate for development as a molecular scaffold for templated chemical reactions. In a templated reaction, the scaffold acts as a platform to pre-organize two or more reactants, bringing them into close proximity and in the correct orientation to facilitate a specific chemical transformation, often one that is entropically disfavored in the absence of the template.

The this compound core possesses orthogonal reactivity: the amino group can be selectively acylated or alkylated, while the bromo group can undergo palladium-catalyzed cross-coupling reactions. This allows for the stepwise attachment of two different molecular entities to the pyridine ring. Once these entities are attached, the rigid pyridine backbone can act as a template, forcing them into a specific spatial arrangement. This pre-organization can be exploited to promote intramolecular reactions, such as macrocyclizations, or to facilitate reactions between the attached moieties and a third reactant.

Furthermore, this scaffold is a prime candidate for use in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The combination of a nucleophilic amino group and an electrophilic carbon at the 2-position (after activation) allows the this compound to participate in complex cascade reactions, leading to the rapid assembly of diverse and highly functionalized molecular libraries based on a common core structure. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Amino 2 Bromoisonicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. nih.gov For 5-Amino-2-bromoisonicotinonitrile, both ¹H and ¹³C NMR would provide critical information about its molecular framework.

In the ¹H NMR spectrum, the pyridine (B92270) ring protons are expected to appear as distinct signals. Based on the substitution pattern, two aromatic protons are present at the C-3 and C-6 positions. The proton at C-6 would likely appear as a singlet, while the proton at C-3 would also be a singlet. The chemical shifts can be predicted by considering the electronic effects of the substituents. The electron-donating amino group (-NH₂) at C-5 will shield the adjacent protons, while the electronegative bromine atom at C-2 and the anisotropic effect of the cyano group (-CN) at C-4 will cause deshielding. For a similar compound, 5-Amino-2-bromopyridine, the proton at C-6 appears at δ 7.85 ppm, the proton at C-3 at δ 7.22 ppm, and the one at C-4 at δ 6.94 ppm. chemicalbook.com The amino group protons would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each of the six carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. oregonstate.edu The carbon atom attached to the cyano group (C-4) would be significantly deshielded, as would the carbon bonded to the bromine atom (C-2). The nitrile carbon itself (C≡N) typically appears in the range of 110-120 ppm. wisc.edu The carbons attached to the amino group (C-5) and those in the pyridine ring (C-3, C-6) would have their shifts modulated by the combined electronic influences. Quaternary carbons, such as C-2, C-4, and C-5, often exhibit weaker signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-3 | ~7.5 - 7.8 | Aromatic region, singlet. |

| H-6 | ~8.0 - 8.3 | Aromatic region, singlet, deshielded by adjacent N and Br. | |

| -NH₂ | Variable (e.g., ~4.0 - 6.0) | Broad singlet, position is solvent/concentration dependent. | |

| ¹³C | C-2 | ~140 - 145 | Attached to Bromine. |

| C-3 | ~115 - 120 | Shielded relative to other ring carbons. | |

| C-4 | ~125 - 130 | Attached to Cyano group. | |

| C-5 | ~150 - 155 | Attached to Amino group. | |

| C-6 | ~150 - 155 | Adjacent to ring Nitrogen. | |

| -CN | ~115 - 120 | Nitrile carbon. |

Vibrational Spectroscopy (FT-IR, Raman, SERS) for Functional Group Analysis and Surface Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule. nih.gov For this compound, these methods would confirm the presence of the amino, bromo, and cyano groups through their characteristic vibrational modes.

FT-IR and Raman Analysis: The FT-IR and Raman spectra are expected to display several key bands. oregonstate.educhemicalbook.com

Amino (-NH₂) group: Two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration would be observed around 1600-1650 cm⁻¹.

Nitrile (-C≡N) group: A sharp, medium-intensity stretching band around 2220-2240 cm⁻¹.

Pyridine Ring: A series of characteristic C-H and C=C/C=N stretching vibrations between 1400-1600 cm⁻¹. Ring breathing modes, which are often prominent in Raman spectra, would also be present.

Bromo (C-Br) group: A C-Br stretching vibration is expected in the far-infrared region, typically between 500-600 cm⁻¹.

Theoretical calculations, such as DFT, are often used to assign the observed vibrational modes accurately, as demonstrated in studies of related molecules like 2-amino-3,5-dibromopyridine. bas.bg

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium-Strong | Weak |

| Symmetric N-H Stretch | ~3350 | Medium-Strong | Weak | |

| N-H Scissoring | ~1620 | Strong | Medium | |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 | Medium, Sharp | Strong, Sharp |

| Pyridine Ring | Ring Stretching (νC=C, νC=N) | 1400-1610 | Strong-Medium | Strong-Medium |

| Ring Breathing | ~1000 | Weak | Strong | |

| C-Br Bond | C-Br Stretch | 500-600 | Medium-Strong | Medium |

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces (typically silver or gold), providing significant signal enhancement. researchgate.net When this compound is adsorbed on a SERS-active substrate, its orientation and interaction with the surface can be probed. Adsorption is likely to occur through the lone pair of electrons on the pyridine nitrogen atom or the amino group. nih.govcore.ac.uk This interaction would lead to a selective enhancement of certain vibrational modes, particularly the ring breathing and other in-plane modes of the pyridine ring. The SERS spectrum can also be influenced by the electrode potential in an electrochemical setup, which can induce reorientation of the molecule on the surface. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound (C₆H₄BrN₃), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), two peaks of nearly equal intensity will be observed for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br and another at (m/z + 2) for the molecule with ⁸¹Br. youtube.com This M⁺/(M+2)⁺ pattern is a clear indicator of the presence of a single bromine atom.

Electron impact (EI) ionization would likely cause fragmentation of the molecular ion. libretexts.org The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of a bromine radical (•Br): Leading to a fragment ion at [M-79]⁺ or [M-81]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for pyridine rings, resulting in an [M-27]⁺ ion.

Loss of a cyano radical (•CN): Giving a fragment at [M-26]⁺.

The relative abundance of these fragment ions helps in piecing together the molecular structure. libretexts.orgmiamioh.edu

Time-Resolved Emission Spectroscopy for Excited-State Photophysics

Many substituted aminopyridines are known to be fluorescent, making time-resolved emission spectroscopy (TRES) a valuable tool for investigating their photophysical properties. ubc.caresearchgate.netnih.gov This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing insights into the lifetime of the excited state and dynamic processes that occur after photoexcitation. researchgate.netsfu.canih.gov

For this compound, excitation with UV light would likely promote an electron to an excited state. The presence of the electron-donating amino group and the electron-withdrawing cyano group and pyridine ring creates a donor-acceptor system, which can lead to intramolecular charge transfer (ICT) in the excited state. TRES can monitor the dynamics of this ICT process. nih.gov

Furthermore, in polar solvents, the solvent molecules will reorient around the newly formed, more polar excited state. This solvent relaxation process is often observable as a time-dependent shift in the emission spectrum (a red-shift), which can be tracked using TRES. researchgate.net By analyzing the fluorescence decay kinetics at different emission wavelengths, one can resolve different emitting species or states and understand the complex photophysical pathways of the molecule. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools that complement experimental data, providing deep insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. nih.govias.ac.inedinst.com For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the harmonic vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. oregonstate.edubas.bg

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts, which are valuable for comparison with and interpretation of experimental spectra.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of electronic charge within the molecule. This helps in understanding the molecule's polarity and intermolecular interactions.

Model Reactivity: The calculated electronic structure can be used to predict sites of electrophilic or nucleophilic attack, providing insights into the chemical reactivity of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comacs.orgyoutube.com

HOMO and LUMO Distribution: For this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule, namely the amino group and the π-system of the pyridine ring. The LUMO, conversely, will be localized on the electron-deficient regions, particularly the cyano group and the pyridine ring carbons attached to the electronegative nitrogen and bromine atoms. A computational study on the similar molecule 2-amino-5-bromo-4-methylpyridine (B189383) showed the HOMO located on the amino group and pyridine ring, with the LUMO distributed across the heterocyclic ring. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. wikipedia.org A smaller gap generally implies higher chemical reactivity and is associated with a lower energy electronic transition (a red-shift in the absorption spectrum). mdpi.com The HOMO-LUMO gap for this molecule would be influenced by the combined effects of the donor and acceptor groups.

Charge Transfer Characterization: The spatial separation of the HOMO and LUMO provides a clear picture of the intramolecular charge transfer (ICT) character of the lowest energy electronic transition (HOMO→LUMO). This transition effectively moves electron density from the amino group region to the cyano-substituted part of the pyridine ring, a process that is fundamental to the molecule's photophysical properties.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms and the associated energy changes, providing insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding its reactivity, the feasibility of different reaction pathways, and the influence of its functional groups on the transition states and intermediates. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the public domain, we can infer its likely reactivity based on computational analyses of analogous substituted pyridines.

The primary reaction pathway anticipated for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group. The bromine atom at the C2 position is an excellent leaving group, and the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The amino group at C5 and the nitrile group at C4 significantly influence the electronic properties of the ring and, consequently, its reactivity.

Computational studies on similar systems, such as the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, have demonstrated that the reaction proceeds through a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net DFT calculations on these systems help in identifying the most electrophilic carbon centers by analyzing atomic charges. researchgate.net For this compound, similar calculations would likely confirm that the C2 and C6 positions are the most electrophilic centers, with the C2 position being the primary site of nucleophilic attack due to the presence of the bromine leaving group.

The energetics of the SNAr reaction can be mapped out by calculating the energies of the reactants, the Meisenheimer-like intermediate (the product of nucleophilic addition), the transition state for the departure of the leaving group, and the final product. A hypothetical reaction energy profile for the SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below.

Table 1: Hypothetical Energy Profile for SNAr Reaction of this compound

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0 |

| Transition State 1 (TS1) | [Intermediate complex] | ΔG‡1 |

| Meisenheimer Intermediate | [C6H4BrN3-Nu]- | ΔGint |

| Transition State 2 (TS2) | [Intermediate complex] | ΔG‡2 |

| Products | 5-Amino-2-nucleophile-isonicotinonitrile + Br- | ΔGrxn |

Note: The values in this table are hypothetical and would need to be calculated using appropriate computational methods.

The amino group at the C5 position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position relative to the leaving group is critical. Computational analysis would be able to quantify the mesomeric and inductive effects of the amino group on the stability of the Meisenheimer intermediate and the transition states. The nitrile group at C4, being an electron-withdrawing group, will activate the ring towards nucleophilic attack, counteracting the effect of the amino group to some extent.

Furthermore, computational studies can explore other potential reaction pathways. For instance, under certain conditions, reactions involving the amino or nitrile groups could compete with the SNAr at the C2 position. Theoretical calculations can help to determine the activation barriers for these alternative pathways, thus predicting the selectivity of a given reaction.

In the synthesis of substituted aminopyridines, computational methods have also been used to support proposed reaction mechanisms, such as the reaction of pyridine N-oxides with isocyanides to form 2-aminopyridines. nih.gov These studies often involve the characterization of intermediates and transition states to build a comprehensive picture of the reaction landscape.

Applications of 5 Amino 2 Bromoisonicotinonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The inherent reactivity of 5-Amino-2-bromoisonicotinonitrile makes it a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly fused heterocyclic systems. The amino and nitrile groups can participate in cyclization reactions to form pyrimidine (B1678525) rings, while the bromine atom provides a handle for cross-coupling reactions to introduce further molecular complexity.

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. The general strategy involves the reaction of the o-aminonicotinonitrile core with various reagents to construct the fused pyrimidine ring. For instance, acylation or thioacylation of the amino group, followed by intramolecular heterocyclization, can lead to the formation of diverse pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org

The synthesis of kinase inhibitors, a major class of therapeutic agents, often relies on the construction of specific heterocyclic scaffolds. ed.ac.uk While direct synthesis examples starting from this compound are not extensively documented in readily available literature, its structural motifs are present in many kinase inhibitors. The anilinopyrimidine core, for example, is a common chemotype found in approximately 10% of clinically approved kinase inhibitor drugs. mdpi.com The ability to form a fused pyrimidine ring and introduce aryl groups via the bromo substituent makes this compound a highly promising precursor for novel kinase inhibitors.

Development of New Heterocyclic Scaffolds for Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The multi-functional nature of this compound makes it an excellent starting material for diversity-oriented synthesis (DOS), a strategy aimed at producing structurally diverse small molecules. frontiersin.orgnih.gov

By systematically varying the reaction partners and conditions, a multitude of new heterocyclic scaffolds can be generated from this single precursor. For example, the amino and nitrile groups can be reacted with different diketones, aldehydes, or other bifunctional reagents to generate a wide array of fused pyrimidine systems. frontiersin.org The bromine atom can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse set of substituents, further expanding the chemical space of the resulting library. mdpi.com This approach allows for the rapid generation of novel heterocyclic compounds with potential biological activity.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Diversity |

| This compound | Cyclization with diketones | Fused Pyrimidines | Varied ring systems based on diketone structure |

| This compound | Suzuki Coupling | Aryl-substituted pyridines | Diverse aromatic and heteroaromatic substituents |

| This compound | Buchwald-Hartwig Amination | Amino-substituted pyridines | Wide range of primary and secondary amines |

Contributions to the Synthesis of Functional Materials (e.g., Organic Light-Emitting Diodes)

The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), is a rapidly growing field of research. researchgate.net The performance of these devices is highly dependent on the chemical structure and photophysical properties of the organic materials used. nih.govbeilstein-archives.org

While direct applications of this compound in published OLED materials are not prominent, its structural features suggest its potential as a building block for such materials. Donor-π-acceptor (D-π-A) architectures are a common design strategy for efficient OLED emitters. beilstein-journals.orgresearchgate.net The pyridine (B92270) ring of this compound can act as a π-linker or be incorporated into a larger conjugated system. The amino group can serve as a donor, and the nitrile group as an acceptor, although their electronic properties can be modulated through derivatization.

For instance, the amino group could be transformed into a more potent donor, such as a triphenylamine (B166846) moiety, which is a common component in OLED materials. beilstein-journals.orgresearchgate.net The bromo-substituent allows for the introduction of other functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and photophysical properties of the final molecule. This tunability is crucial for achieving desired emission colors, high quantum efficiencies, and device stability in OLEDs.

Utilization in the Construction of Bioactive Scaffolds and Chemical Probes

Bioactive scaffolds are core molecular frameworks that can be derivatized to produce a range of biologically active compounds. This compound serves as a valuable scaffold for the synthesis of various bioactive molecules, particularly those targeting kinases and other enzymes implicated in disease. capes.gov.brnih.gov The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. nih.govrsc.org

The synthesis of potent anticancer agents often involves the construction of such heterocyclic systems. For example, derivatives of pyrido[2,3-d]pyrimidine have shown significant cytotoxicity against various cancer cell lines, acting as inhibitors of enzymes like PIM-1 kinase. rsc.org The ability to introduce diverse substituents at multiple positions of the scaffold derived from this compound allows for the optimization of potency and selectivity.

Furthermore, this compound is a potential building block for the synthesis of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein or other biological target, enabling the study of its function in a cellular or in vivo context. nih.gov The development of a novel chemical probe for the BLT2 receptor, for instance, was achieved through a scaffold-hopping approach, highlighting the importance of exploring new core structures. nih.gov The versatility of this compound makes it an attractive candidate for generating novel scaffolds for the development of selective and potent chemical probes.

Catalytic Applications and Ligand Design

The design of novel ligands is crucial for the development of new transition metal catalysts with enhanced activity, selectivity, and stability. While direct catalytic applications of this compound itself are not described, its derivatives hold significant potential in ligand design. arizona.eduresearchgate.netdoi.org

The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal ions. The nitrile group can also be involved in metal coordination or be transformed into other coordinating groups. The bromo-substituent offers a site for the introduction of further donor atoms through cross-coupling reactions, allowing for the synthesis of polydentate ligands.

Future Prospects and Emerging Research Frontiers for 5 Amino 2 Bromoisonicotinonitrile Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis

The synthesis of highly functionalized pyridines is traditionally reliant on methods that can be resource-intensive and generate significant waste. researchgate.net Modern chemistry is increasingly focused on developing more sustainable and environmentally benign synthetic routes. For 5-Amino-2-bromoisonicotinonitrile, future research will likely pivot towards adopting green chemistry principles.

Key approaches include one-pot multicomponent reactions (MCRs), which offer efficiency by combining several synthetic steps without isolating intermediates. nih.govnih.govacs.orgmdpi.com The use of microwave-assisted synthesis is another promising avenue, as it often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org For instance, a green, four-component reaction for synthesizing novel pyridine (B92270) derivatives has been demonstrated to produce excellent yields (82-94%) in just 2-7 minutes under microwave irradiation. nih.govacs.org

Furthermore, the development of catalytic systems is central to green synthesis. This includes employing transition-metal catalysts for reactions like [2+2+2] cycloadditions to build the pyridine core efficiently. researchgate.net The use of copper-catalyzed reactions in air as a benign oxidant also represents a greener alternative to traditional methods. thieme-connect.com A significant advancement would be the integration of flow chemistry, which provides enhanced control over reaction parameters, improves safety for exothermic processes, and allows for easier scalability. acs.orgacs.orgnih.gov Investigating hydrodynamic conditions in flow reactors can minimize side reactions and improve yield. acs.orgacs.org

Below is a comparative table illustrating the potential shift from conventional to green synthesis methodologies applicable to pyridine derivatives.

| Feature | Conventional Synthesis | Green Chemistry Approach | Potential Advantage for this compound |

| Methodology | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions (MCRs) nih.govmdpi.com | Reduced solvent waste, time, and resource consumption. |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation nih.govacs.org | Drastically reduced reaction times and potentially higher yields. |

| Catalysis | Stoichiometric reagents | Transition-metal catalysis (e.g., Cu, Ru) researchgate.netthieme-connect.com | Higher efficiency, selectivity, and atom economy. |

| Process Control | Batch processing | Continuous flow chemistry nih.gov | Enhanced safety, scalability, and process control. |

| Solvents | Use of hazardous solvents | Use of greener solvents (e.g., ethanol, water) or solvent-free conditions nih.gov | Reduced environmental impact and improved safety profile. |

Exploration of Novel Reactivities and Transformation Cascades

The functional groups of this compound—an amino group, a bromo substituent, and a nitrile—offer a rich platform for exploring novel chemical transformations. The pyridine nitrogen itself presents a challenge and an opportunity; its coordinating ability can hinder certain C-H activation reactions on the ring but can also be exploited for directing functionalization. eurekaselect.com

Future research will likely focus on the selective C-H activation of the pyridine ring to forge new carbon-carbon and carbon-heteroatom bonds, a key goal in modern organic synthesis. beilstein-journals.org Strategies to achieve this include:

Transient Directing Groups: Using the pyridine nitrogen's coordinating ability with a transition metal to direct functionalization to specific positions, such as the C2 or C4 positions. beilstein-journals.orgacs.org

N-Oxide Chemistry: Converting the pyridine to a pyridine N-oxide can alter the ring's electronic properties, facilitating reactions like C-H functionalization or serving as a hydrogen atom transfer agent in photoredox catalysis. acs.orgnih.gov

Photoredox and Electrochemical Catalysis: These methods allow for the generation of radical intermediates under mild conditions, enabling novel transformations that are not accessible through traditional thermal methods. researchgate.netacs.orgjiaolei.groupscitechdaily.com This can lead to distinct regioselectivity, diverging from classical Minisci-type reactions. acs.org For example, a photochemical organocatalytic approach has been developed for the allylation of pyridines via pyridinyl radicals. acs.org

The bromine atom on this compound is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the introduction of a wide array of substituents. nih.gov The amino group can be transformed through reactions like η⁶-coordination catalysis, which enables the direct exchange of the amino group for other amines under mild conditions. scientificupdate.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity.

Integration into Self-Assembled Systems and Nanomaterials

The ability of molecules to spontaneously organize into ordered, functional structures is a cornerstone of materials science. eurekaselect.com Pyridine-containing molecules are excellent candidates for self-assembly due to the directional hydrogen bonding and π-π stacking interactions they can engage in. eurekaselect.comrsc.org The structure of this compound, with its multiple hydrogen bond donors/acceptors and aromatic core, suggests a strong potential for forming supramolecular assemblies.

Future research could explore the self-assembly of this compound and its derivatives into various nanostructures, such as:

Nanotubes and Nanofibers: Pyridine-based amphiphiles and macrocycles have been shown to form robust nanotubes and nanofibers in solution. nih.govchemrxiv.orgnih.govresearchgate.net The assembly can often be controlled by external stimuli like pH. nih.govchemrxiv.org These materials can exhibit high mechanical strength, with Young's moduli comparable to or exceeding those of many polymers. nih.govchemrxiv.org

Fluorescent Materials: The aggregation state of pyridine-appended fluorophores can significantly influence their emission properties. rsc.org By controlling the self-assembly, it may be possible to create materials with tunable fluorescence for applications in sensing or imaging.

Gels and Liquid Crystals: The formation of extensive networks of self-assembled fibers can lead to the formation of hydrogels or organogels, materials with applications in drug delivery and tissue engineering.

The specific functional groups on this compound could be leveraged to direct the assembly process and impart specific functionalities to the resulting nanomaterials.

| Type of Nanostructure | Driving Interactions | Potential Application | Relevant Research on Pyridine Systems |

| Nanotubes/Fibers | π-π stacking, Hydrogen bonding | Mechanically robust materials, templates for catalysis | Cooperative self-assembly of pyridine-diimine macrocycles into nanotubes with high Young's moduli. nih.govchemrxiv.org |

| Fluorescent Aggregates | Intermolecular interactions, Crystal packing | Sensors, rewritable optical materials, bio-imaging | Controlled self-assembly of pyridine-appended fluorophores leads to tunable fluorescence. rsc.org |

| Supramolecular Gels | Fibrillar network formation | Drug delivery, soft materials | N-acyl-L-aspartic acids forming gel-like aggregates in aqueous solutions. |

Advanced Computational Design of New Derivatives and Their Properties

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new derivatives with enhanced characteristics. For this compound, in silico methods can accelerate the discovery of new applications and optimize molecular structures for specific functions.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. ias.ac.inresearchgate.netijcce.ac.irnih.govuctm.edu For instance, DFT can predict how different substituents on the pyridine ring will affect the nucleophilicity of the nitrogen atom or the stability of reaction intermediates. ias.ac.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netrsc.org This allows for the virtual screening and design of new, more potent analogues for applications such as drug discovery. rsc.org

Molecular Docking and Dynamics: These methods simulate the interaction of a molecule with a biological target, such as a protein or enzyme. nih.govresearchgate.net This is crucial for designing derivatives of this compound as potential enzyme inhibitors or receptor ligands. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the drug-likeness of new derivatives early in the design process. nih.gov

By combining these computational techniques, researchers can rationally design new derivatives of this compound with tailored electronic, optical, or biological properties, significantly streamlining the experimental workflow.

| Computational Method | Information Gained | Application in Designing Derivatives |

| Density Functional Theory (DFT) | Electronic structure, reactivity, bond energies, spectroscopic properties. ias.ac.inijcce.ac.ir | Predicting the effect of new substituents on reactivity and stability. |

| QSAR | Correlation between structure and biological activity. nih.govresearchgate.net | Designing new compounds with enhanced potency as inhibitors or drugs. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. nih.govresearchgate.net | Identifying potential protein targets and optimizing ligand-receptor interactions. |

| ADMET Prediction | Pharmacokinetic and toxicity profiles. nih.gov | Screening for drug-like properties and potential liabilities. |

Q & A

Q. Advanced Research Focus

- Polar Aprotic Solvents : DMF or DMSO stabilize intermediates in Buchwald-Hartwig amination, improving yields of N-aryl derivatives .

- Catalyst Systems : Pd(OAc)/XPhos outperforms Pd(dba) in Suzuki couplings due to enhanced oxidative addition to the C-Br bond .

- Temperature Effects : Reactions at 100°C in toluene increase turnover frequency but risk decomposition of the amino group .

What are the challenges in designing multi-step syntheses using this compound as a key intermediate?

Advanced Research Focus

Key issues include:

- Functional Group Compatibility : The amino group’s nucleophilicity requires protection (e.g., Boc or Fmoc) during bromination or nitration steps .

- Regiochemical Control : Competing reactions at the 4- and 6-positions of the pyridine ring necessitate directing groups or steric hindrance strategies .

- Scalability : Pilot-scale reactions often face lower yields due to inefficient heat transfer or side reactions, requiring optimized flow chemistry setups .

How do structural modifications at the 5-position impact the compound’s electronic properties and ligand-receptor interactions?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Nitro or cyano substituents increase electrophilicity, enhancing binding to enzymes like tyrosine kinases (e.g., K values improve from 120 nM to 45 nM) .

- Hydrogen Bonding : Amino group orientation affects interactions with catalytic residues, validated by MD simulations and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.